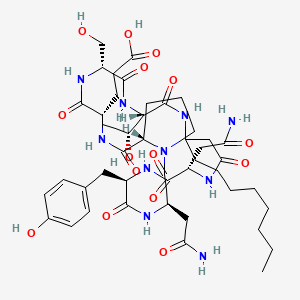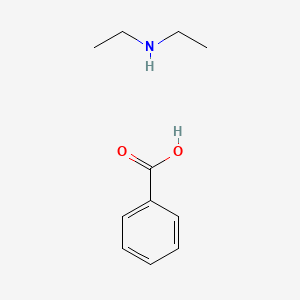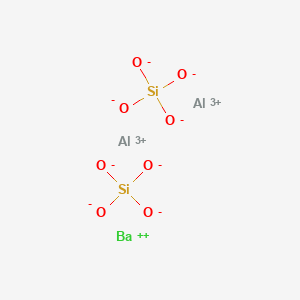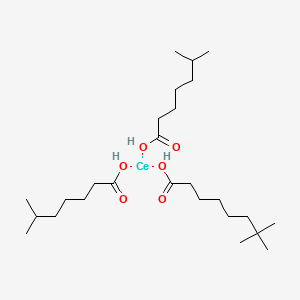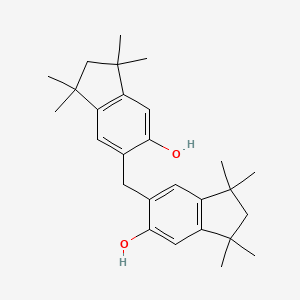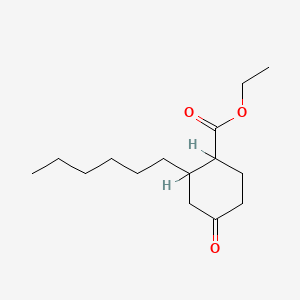
Dipentadecyl succinate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipentadecyl succinate is an organic compound with the molecular formula C34H66O4. It is an ester derived from succinic acid and pentadecanol. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dipentadecyl succinate can be synthesized through the esterification of succinic acid with pentadecanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants into the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps, such as distillation or crystallization, to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
Dipentadecyl succinate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of succinic acid and pentadecanol.
Oxidation: The compound can undergo oxidation reactions, leading to the formation of carboxylic acids or other oxidized products.
Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: Succinic acid and pentadecanol.
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols or other reduced forms.
Applications De Recherche Scientifique
Dipentadecyl succinate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a component in drug delivery systems.
Industry: Utilized in the production of biodegradable polymers, surfactants, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of dipentadecyl succinate involves its interaction with various molecular targets and pathways. As an ester, it can undergo hydrolysis to release succinic acid and pentadecanol, which may interact with cellular components and influence biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethyl succinate: Another ester of succinic acid, but with methanol instead of pentadecanol.
Diethyl succinate: An ester of succinic acid with ethanol.
Dibutyl succinate: An ester of succinic acid with butanol.
Uniqueness
Dipentadecyl succinate is unique due to its long alkyl chain, which imparts distinct physical and chemical properties compared to shorter-chain esters. This uniqueness makes it suitable for specific applications, such as in the production of biodegradable polymers and surfactants, where longer alkyl chains are advantageous.
Propriétés
Numéro CAS |
26720-10-5 |
|---|---|
Formule moléculaire |
C34H66O4 |
Poids moléculaire |
538.9 g/mol |
Nom IUPAC |
dipentadecyl butanedioate |
InChI |
InChI=1S/C34H66O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-31-37-33(35)29-30-34(36)38-32-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-32H2,1-2H3 |
Clé InChI |
WVKGLXRJHMDLAM-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCOC(=O)CCC(=O)OCCCCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






